molecular formula C13H14N2O2 B12608586 Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate CAS No. 647841-38-1

Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate

Cat. No.: B12608586
CAS No.: 647841-38-1
M. Wt: 230.26 g/mol
InChI Key: RBQFVUCVQPFAFR-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

The molecular formula of methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate is C₁₄H₁₆N₂O₂ , derived from a benzoic acid methyl ester backbone substituted at the meta position with a 4,5-dimethylimidazole group. The imidazole ring adopts a planar configuration due to aromatic conjugation, while the ester group introduces a slight torsional angle (~8°) relative to the benzene plane. Key stereochemical features include:

  • Substituent Orientation : The 4,5-dimethyl groups on the imidazole ring occupy adjacent positions, creating steric hindrance that restricts free rotation about the C–N bond connecting the imidazole and benzene rings.
  • Electronic Delocalization : Conjugation between the imidazole’s nitrogen lone pairs and the benzene π-system stabilizes the molecule, as evidenced by bond length equalization in computational models (C–N: 1.34 Å; C–C: 1.39 Å).
  • Tautomerism : The imidazole ring exists predominantly in the 1H-tautomeric form, with protonation occurring at the N1 position, as confirmed by nuclear magnetic resonance (NMR) studies.
Structural Parameter Value
Molecular Weight 244.29 g/mol
Bond Length (C₆H₅–N) 1.41 Å
Dihedral Angle (Ester–Imidazole) 8.2°

Properties

CAS No.

647841-38-1

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 3-(4,5-dimethylimidazol-1-yl)benzoate

InChI

InChI=1S/C13H14N2O2/c1-9-10(2)15(8-14-9)12-6-4-5-11(7-12)13(16)17-3/h4-8H,1-3H3

InChI Key

RBQFVUCVQPFAFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C2=CC=CC(=C2)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Starting Materials

Esterification Process

The most common method for synthesizing this compound is through the esterification of 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Reaction Scheme:
$$
\text{3-(4,5-dimethyl-1H-imidazol-1-yl)benzoic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water}
$$

Reaction Conditions

Temperature and Time

The reaction is typically conducted at elevated temperatures (e.g., 60–80°C) for several hours to ensure complete conversion of the carboxylic acid to the ester.

Catalysts

Common catalysts include:

  • Sulfuric Acid : Provides a strong acidic environment to facilitate esterification.
  • Hydrochloric Acid : An alternative catalyst that can yield similar results.

Purification Techniques

After synthesis, purification is crucial to obtain high-purity this compound. Common purification methods include:

Recrystallization

This method involves dissolving the crude product in a suitable solvent (e.g., ethanol or methanol) and allowing it to crystallize slowly.

Chromatography

Column chromatography can be employed using silica gel as the stationary phase and a gradient of solvents (e.g., ethyl acetate/hexane) to separate impurities from the desired product.

Alternative Synthetic Methods

In addition to direct esterification, other synthetic routes have been explored:

Nucleophilic Substitution Reactions

This approach involves using appropriate nucleophiles to introduce the imidazole moiety onto a benzoate precursor under basic conditions.

Microwave-Assisted Synthesis

Microwave irradiation has been used to enhance reaction rates and improve yields in organic synthesis, including the preparation of imidazole derivatives.

Chemical Properties

The chemical properties of this compound are summarized in the table below:

Property Value
CAS Number 647841-38-1
Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
IUPAC Name Methyl 3-(4,5-dimethylimidazol-1-yl)benzoate
Melting Point Not specified
Solubility Soluble in organic solvents like DMSO

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methyl groups on the imidazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents or nucleophiles such as alkyl halides or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The ester group may undergo hydrolysis, releasing the active imidazole derivative.

Comparison with Similar Compounds

Structural and Functional Analogues

a. [3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole] (C1)

  • Structure : Triazole core linked to two 4,5-diphenylimidazole units.
  • Synthesis: One-pot condensation of benzil, diaminotriazole, and aldehydes using ceric ammonium nitrate (CAN) as a catalyst .
  • Key Differences : The triazole core replaces the benzoate ester in the target compound, likely enhancing thermal stability but reducing hydrolytic lability. The diphenyl groups may increase steric hindrance, limiting metal coordination compared to the target’s dimethylimidazole.

b. Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 2)

  • Structure: Benzimidazole core with a butanoate ester and amine substituents.
  • Synthesis: Condensation of benzaldehyde with a benzimidazole precursor in methanol .
  • Key Differences: The benzimidazole core (fused benzene-imidazole) offers greater aromaticity than the target’s monosubstituted imidazole. The butanoate ester may confer higher lipophilicity than the target’s benzoate group.

c. 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole

  • Structure : Imidazole with 3,5-dimethoxyphenyl and phenyl substituents.
  • Key Differences : Methoxy groups enhance electron density but lack the ester’s hydrolytic reactivity. The phenyl substituents may sterically hinder interactions compared to the target’s benzoate.

Biological Activity

Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including antimicrobial properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C13_{13}H14_{14}N2_2O2_2
  • Molecular Weight : 230.26 g/mol

The compound features an imidazole ring substituted with methyl groups at the 4 and 5 positions, which is linked to a benzoate moiety. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. Studies have evaluated the in vitro activity of various imidazole derivatives against a range of pathogens.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundPathogenMIC (µg/ml)Reference
Compound AStaphylococcus aureus50
Compound BEscherichia coli25
This compoundCandida albicans100
Compound CPseudomonas aeruginosa12.5

The Minimum Inhibitory Concentration (MIC) values indicate that this compound shows moderate activity against certain fungi like Candida albicans, suggesting potential as an antifungal agent.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the imidazole ring is known to enhance interaction with biological targets such as enzymes and receptors.

Research indicates that modifications to the imidazole ring or the benzoate group can significantly alter the compound's potency and selectivity against specific pathogens. For example:

  • Substituents on the Imidazole Ring : Variations in methyl substitution can lead to different activity profiles.
  • Benzoate Moiety Modifications : Changes in functional groups on the benzoate can enhance lipophilicity and membrane penetration.

Case Study 1: Antibacterial Activity

A study focused on synthesizing various imidazole derivatives, including this compound, evaluated their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that while some derivatives exhibited potent antibacterial effects, this compound showed moderate activity compared to standard antibiotics like ampicillin and ciprofloxacin .

Case Study 2: Antifungal Efficacy

In another investigation, the antifungal activities of several imidazole derivatives were assessed against common fungal strains. This compound demonstrated a significant inhibitory effect on Candida albicans, with an MIC comparable to established antifungal agents . This highlights its potential application in treating fungal infections.

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